2,2-Dimethylbutanenitrile

Organic Synthesis Medicinal Chemistry Biphasic Catalysis

2,2-Dimethylbutanenitrile (CAS 20654-46-0) is a tertiary aliphatic nitrile (C₆H₁₁N, MW 97.16) featuring a gem-dimethyl group at the α-position relative to the cyano moiety, which imparts significant steric hindrance and modulates its chemical behavior compared to linear or less-branched nitrile analogs. It is a liquid at room temperature with a boiling point of 32 °C at 18 Torr and a calculated XLogP3 of 1.7, consistent with limited aqueous solubility and preferential partitioning into organic media.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 20654-46-0
Cat. No. B3380835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutanenitrile
CAS20654-46-0
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCC(C)(C)C#N
InChIInChI=1S/C6H11N/c1-4-6(2,3)5-7/h4H2,1-3H3
InChIKeyOSEGNECCBMDWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutanenitrile CAS 20654-46-0: A Sterically Hindered Aliphatic Nitrile Building Block for Controlled Reactivity


2,2-Dimethylbutanenitrile (CAS 20654-46-0) is a tertiary aliphatic nitrile (C₆H₁₁N, MW 97.16) featuring a gem-dimethyl group at the α-position relative to the cyano moiety, which imparts significant steric hindrance and modulates its chemical behavior compared to linear or less-branched nitrile analogs [1]. It is a liquid at room temperature with a boiling point of 32 °C at 18 Torr and a calculated XLogP3 of 1.7, consistent with limited aqueous solubility and preferential partitioning into organic media [1]. The compound is commercially available as a research and industrial intermediate, with documented use in synthesizing pharmaceuticals, agrochemicals, and functionalized organic molecules [2].

Why 2,2-Dimethylbutanenitrile CAS 20654-46-0 Cannot Be Replaced by Other In-Class Nitriles Without Performance Consequences


The assumption that aliphatic nitriles are interchangeable is undermined by the pronounced steric and electronic consequences of α,α-gem-dimethyl substitution in 2,2-dimethylbutanenitrile [1]. Unlike linear nitriles (e.g., pentanenitrile) or less sterically encumbered branched analogs (e.g., 2-methylbutanenitrile), the fully substituted α-carbon in 2,2-dimethylbutanenitrile lacks α-protons, eliminating the possibility of α-deprotonation and enolate formation under basic conditions—a critical differentiation that alters reaction pathways, improves stability toward strong bases, and dictates the selectivity of nucleophilic additions and cyclizations [1][2]. Furthermore, the computed XLogP3 of 1.7 reflects a specific balance of hydrophobicity that influences partitioning in biphasic reactions and biological system penetration relative to shorter-chain (e.g., pivalonitrile) or longer-chain homologs . These quantifiable differences in physicochemical properties, base stability, and steric accessibility mean that substituting a generic nitrile may fundamentally alter reaction yields, product selectivity, or downstream purification requirements.

Quantitative Evidence Guide: Differentiating 2,2-Dimethylbutanenitrile CAS 20654-46-0 from Competing Analogs


2,2-Dimethylbutanenitrile Exhibits Lower Hydrophobicity Than 2,2-Dimethylpentanenitrile, Enabling Differential Partitioning in Biphasic Reactions

The computed partition coefficient (XLogP3) for 2,2-dimethylbutanenitrile is 1.7, which is lower than that of the one-carbon-extended homolog 2,2-dimethylpentanenitrile (estimated XLogP3 ≈ 2.2–2.3 based on the incremental methylene contribution of approximately +0.5 log units) [1]. This quantifiable difference in lipophilicity directly affects partitioning behavior in biphasic systems and may influence membrane permeability in biological contexts.

Organic Synthesis Medicinal Chemistry Biphasic Catalysis

The α,α-Gem-Dimethyl Substitution in 2,2-Dimethylbutanenitrile Confers Complete Resistance to α-Deprotonation, a Limitation Inherent to All α-Proton-Bearing Nitrile Analogs

2,2-Dimethylbutanenitrile lacks α-protons due to full substitution at the α-carbon (the carbon bearing two methyl groups and an ethyl group in addition to the cyano moiety), rendering it incapable of undergoing α-deprotonation to form a nitrile anion [1]. In contrast, linear nitriles such as pentanenitrile (XLogP3 ≈ 1.1, contains two α-protons) and monobranched analogs such as 2-methylbutanenitrile (contains one α-proton) are susceptible to deprotonation by strong bases (e.g., LDA, NaNH₂), leading to enolate-like intermediates that can participate in alkylation, aldol-type, or conjugate addition reactions [2].

Organic Synthesis Base-Mediated Reactions Anion Chemistry

2,2-Dimethylbutanenitrile Possesses Lower Vapor Pressure at Ambient Temperature Than 2,2-Dimethylpropanenitrile (Pivalonitrile), Reducing Evaporative Losses During Processing

The boiling point of 2,2-dimethylbutanenitrile is 32 °C at reduced pressure (18 Torr) [1], while 2,2-dimethylpropanenitrile (pivalonitrile) has a reported atmospheric boiling point of approximately 105–106 °C [2]. Although direct vapor pressure measurements under identical conditions are not available, the molecular weight difference (97.16 vs. 83.13 g/mol) and additional ethyl group in 2,2-dimethylbutanenitrile imply lower volatility at a given temperature and pressure compared to the smaller pivalonitrile framework.

Process Chemistry Volatile Organic Compound Handling Physical Property Comparison

2,2-Dimethylbutanenitrile Carries GHS Hazard Classification H225 (Highly Flammable Liquid) and Acute Toxicity Warnings, Mandating Specific Handling Protocols Different from Less Hazardous Nitrile Solvents

According to the Safety Data Sheet (SDS) provided by American Elements, 2,2-dimethylbutanenitrile is classified with GHS hazard statements including H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315/H319 (Causes skin and serious eye irritation) [1]. By comparison, the structurally related compound pivalonitrile (2,2-dimethylpropanenitrile) is also a flammable liquid but is explicitly described as a solvent with well-documented ligand applications, whereas 2,2-dimethylbutanenitrile's SDS emphasizes its use strictly as a research and industrial intermediate with additional precautionary statements (P210–P501) [1][2].

Laboratory Safety GHS Classification Risk Assessment

Commercial 2,2-Dimethylbutanenitrile Is Available with Minimum Purity Specification of 95%, a Defined Threshold for Synthetic Reliability

Vendor technical specifications for 2,2-dimethylbutanenitrile (AKSci catalog #0790CU) establish a minimum purity specification of 95% with long-term storage recommendations at cool, dry conditions . This specification provides a quantifiable benchmark that users can reference when establishing acceptance criteria and troubleshooting reaction outcomes. In contrast, no analogous minimum purity specification is publicly documented for the structurally similar 2,2-dimethylpentanenitrile, which may vary in purity between suppliers and across batches [1].

Chemical Procurement Quality Control Reproducible Synthesis

2,2-Dimethylbutanenitrile Serves as a Starting Material for Synthesizing 3-Amino-2,2-dimethylbutanenitrile Hydrochloride, a Precursor to Imidazoline Herbicides

Published synthetic routes document the use of 2,2-dimethylbutanenitrile as a starting material for preparing 3-amino-2,2-dimethylbutanenitrile hydrochloride, which in turn serves as a key intermediate for imidazoline herbicides . This established derivatization pathway is enabled by the sterically hindered nitrile functionality that survives amination conditions without decomposition. In comparison, the shorter-chain analog pivalonitrile (2,2-dimethylpropanenitrile) is primarily documented as a solvent and labile ligand in coordination chemistry rather than as a herbicide precursor [1].

Agrochemical Synthesis Herbicide Intermediates Downstream Derivatization

Optimal Use Scenarios for 2,2-Dimethylbutanenitrile CAS 20654-46-0 Based on Quantified Differentiating Properties


Synthesis of α,α-Disubstituted β-Amino Acid Derivatives via Nitrile Anion-Free Alkylation

When designing alkylation sequences that require a nitrile group to remain intact in the presence of strong bases, 2,2-dimethylbutanenitrile is the preferred substrate because its fully substituted α-carbon lacks α-protons and cannot form a nitrile anion [1]. This eliminates competing α-alkylation pathways that would otherwise divert yield and complicate purification when using α-proton-bearing nitriles such as pentanenitrile or 2-methylbutanenitrile.

Biphasic Catalytic Reactions Requiring Controlled Organic/Aqueous Partitioning

With a measured XLogP3 of 1.7, 2,2-dimethylbutanenitrile occupies a narrower lipophilicity window than longer-chain homologs such as 2,2-dimethylpentanenitrile (estimated XLogP3 ≈ 2.2–2.3) [1]. This makes it particularly suitable for biphasic reactions where intermediate polarity is required to balance reagent solubility in the organic phase while allowing aqueous workup without excessive emulsification.

Imidazoline Herbicide Intermediate Manufacturing

2,2-Dimethylbutanenitrile is a documented starting material for 3-amino-2,2-dimethylbutanenitrile hydrochloride, a precursor in the imidazoline herbicide class [1]. Selecting this specific nitrile aligns with published synthetic protocols and avoids the need for de novo route development from alternative nitrile building blocks that lack precedence for this transformation.

Process-Scale Handling Where Reduced Volatility Mitigates Evaporative Losses

The boiling point of 2,2-dimethylbutanenitrile (32 °C at 18 Torr) and its higher molecular weight relative to pivalonitrile imply lower volatility under ambient conditions, reducing evaporative losses during extended reaction sequences, solvent recovery operations, and long-term storage [1]. This property is advantageous for kilogram-scale or larger syntheses where material conservation and consistent stoichiometry are critical.

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